molecular formula C11H18N2O3 B579887 (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester CAS No. 361440-67-7

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Cat. No. B579887
CAS RN: 361440-67-7
M. Wt: 226.276
InChI Key: VLAGXRRGXCNITB-FXQIFTODSA-N
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Description

“(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H18N2O3 . It is used in laboratory settings and in the manufacture of substances .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3, (H,14,15)/t7-,8-,12+/m0/s1 .

Scientific Research Applications

Synthesis Techniques and Molecular Structure

The synthesis of chiral cyclic amino acid esters, including compounds structurally related to (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, has been explored through various techniques. For instance, a study describes the synthesis of a related chiral compound via intramolecular lactonization without the use of chiral catalysts or enzymes and without chiral column chromatography separation. This compound was characterized using NMR spectroscopy, high-resolution mass spectrometry, and its structure determined via single crystal X-ray diffraction analysis, revealing its orthorhombic space group and bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Stereoisomer Synthesis

Research on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the capability to obtain either pure cis or trans acid through simple adjustments of reaction conditions. Optical resolution was achieved via diastereomeric salt formation or chromatography on a chiral stationary phase, contributing to the understanding of unnatural amino acids' synthesis (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Peptidomimetic Synthesis

Azabicycloalkane amino acids, serving as rigid dipeptide mimetics, have seen efficient synthesis for use in peptide-based drug discovery. A specific study reports the synthesis of diastereomers of a constrained peptidomimetic from pyroglutamic acid, highlighting these compounds' potential in structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Scalable Synthesis for Research

An example of scalable synthesis for a related compound emphasizes the importance of stereoselective and scalable methods in preparing these chiral amino acids. The cyclopropanation step's stereoselectivity was crucial for the success of the synthesis, demonstrating the approach's efficiency and potential for large-scale production (Gan, JamesClint, Meanwell, Hamann, & Belema, 2013).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, the affected area should be washed off with soap and plenty of water. If it comes into contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679951
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

CAS RN

361440-67-7
Record name 1,1-Dimethylethyl (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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